6-bromo-2-thiaspiro[3.3]heptane
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Overview
Description
6-bromo-2-thiaspiro[3.3]heptane is a spirocyclic compound containing a bromine atom and a sulfur atom within its structure. Spirocyclic compounds are known for their unique spatial configurations, which can interact with various biological macromolecules, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-thiaspiro[3.3]heptane typically involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as a starting material. The synthetic route includes several steps such as protection of hydroxyl groups, cyclization, and bromination . One common method involves the treatment of dibromide with malonic ester under basic conditions to form a cyclobutane structure, followed by further reactions to introduce the sulfur atom and bromine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-thiaspiro[3.3]heptane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Oxidation and Reduction Reactions: The sulfur atom in the compound can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom .
Scientific Research Applications
6-bromo-2-thiaspiro[3.3]heptane has several scientific research applications, including:
Medicinal Chemistry: As a pharmacophore unit in the synthesis of drugs with antineoplastic, antidepressant, antiviral, antibacterial, and antianxiety activities.
Biological Research: Used as a surrogate for other spirocyclic compounds in the study of biological macromolecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-thiaspiro[3.3]heptane involves its interaction with biological macromolecules through its unique spirocyclic structure. The compound can bind to various molecular targets, such as enzymes and receptors, affecting their activity and leading to biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
6-amino-2-thiaspiro[3.3]heptane: A derivative with an amino group instead of a bromine atom, used in similar applications.
2-azaspiro[3.3]heptane: A nitrogen-containing analogue with different biological activities.
Uniqueness
6-bromo-2-thiaspiro[3.3]heptane is unique due to the presence of both a bromine atom and a sulfur atom within its spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2648948-69-8 |
---|---|
Molecular Formula |
C6H9BrS |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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